2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
Description
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Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-[(4-chlorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O2S/c20-14-3-1-13(2-4-14)10-24-17(11-25)9-22-19(24)27-12-18(26)23-16-7-5-15(21)6-8-16/h1-9,25H,10-12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQUKUYCZSWWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide, a compound with the CAS number 899748-31-3, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates an imidazole ring, a hydroxymethyl group, and a thioether linkage, which are significant for its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 367.9 g/mol. The presence of the chlorobenzyl moiety enhances its chemical diversity, making it a candidate for various biological evaluations.
| Property | Value |
|---|---|
| Molecular Formula | C17H22ClN3O2S |
| Molecular Weight | 367.9 g/mol |
| CAS Number | 899748-31-3 |
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit significant biological activity , particularly in antimicrobial and anticancer applications. Its structural similarities to other biologically active compounds indicate potential mechanisms of action that merit further investigation.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound have demonstrated effectiveness against various bacterial strains. This suggests that it may function as an inhibitor of enzymes involved in metabolic pathways critical for bacterial survival .
Anticancer Properties
The imidazole ring is recognized for its role in anticancer activity. Compounds containing imidazole derivatives have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . For instance, related studies have reported that imidazole-containing compounds can inhibit tubulin polymerization, which is crucial for cancer cell proliferation .
Study 1: Antiproliferative Effects
A study focusing on structurally related compounds demonstrated significant antiproliferative effects in breast cancer cell lines. The compounds exhibited IC50 values in the nanomolar range and induced G2/M phase cell cycle arrest and apoptosis . Although direct studies on this compound are needed, these findings highlight the potential for similar activity.
Study 2: Enzyme Inhibition
Another research effort evaluated enzyme inhibitors based on imidazole derivatives, noting their capacity to inhibit specific metabolic enzymes critical for cancer cell survival. The inhibition of these enzymes led to reduced viability in cancer cell lines, suggesting that this compound may share this property .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of imidazole compounds, including those similar to 2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide, exhibit notable antimicrobial properties. A study evaluating the antimicrobial efficacy of various synthesized compounds indicated promising results against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, including breast cancer cells (MCF7). The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation .
Case Studies
- Antimicrobial Evaluation : A series of imidazole derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. The active compounds showed significant inhibition of mycobacterial enzymes, suggesting potential as anti-tubercular agents .
- Anticancer Screening : In a study assessing various thioacetamide derivatives, it was found that certain compounds demonstrated high activity against estrogen receptor-positive breast cancer cells. The structure-activity relationship indicated that modifications to the imidazole ring could enhance potency .
Q & A
Q. Critical Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol or DMF | Solubility of intermediates |
| Temperature | Reflux (~78–100°C) | Reaction rate and completion |
| Base | K₂CO₃ | Neutralizes HCl byproduct |
Q. Example Crystallographic Data :
| Metric | Value |
|---|---|
| R-factor | 0.079 |
| RMSD (planarity) | 0.0333 Å (thienopyridine) |
| Dihedral angles | 4.4° (imidazole vs. core) |
Q. Example Data :
| Compound Analog | IC₅₀ (A549) | IC₅₀ (NIH/3T3) | SI |
|---|---|---|---|
| 4c (tetrazole derivative) | 23.3 µM | >1000 µM | >42.9 |
Q. Example Disorder Parameters :
| Metric | Value |
|---|---|
| Occupancy | 50% per site |
| RMSD (C-C bonds) | 0.008 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
